molecular formula C35H60N4O6 B1668529 CGP-62198A CAS No. 180183-51-1

CGP-62198A

Cat. No.: B1668529
CAS No.: 180183-51-1
M. Wt: 632.9 g/mol
InChI Key: VIAAWDWVNPPLNU-DNUNIWOASA-N
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Description

CGP-62198A is a bioactive compound with the molecular formula C35H60N4O6 and a molecular weight of 632.89 g/mol. It is a piperidine derivative and has shown potential in various biological studies.

Properties

CAS No.

180183-51-1

Molecular Formula

C35H60N4O6

Molecular Weight

632.9 g/mol

IUPAC Name

N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide

InChI

InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1

InChI Key

VIAAWDWVNPPLNU-DNUNIWOASA-N

SMILES

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

Isomeric SMILES

CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

Canonical SMILES

CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP-62198A;  CGP 62198A;  CGP62198A;  UNII-WXF63HI1WD;  WXF63HI1WD;  SCHEMBL6042796.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-62198A involves multiple steps, including the formation of a piperidine ring and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

CGP-62198A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the piperidine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.

Cardiovascular Research

This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .

Case Study: Pharmacological Investigations

In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.

Nephrology

The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.

Case Study: Renal Protection

Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .

Endocrine Disorders

This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.

Data Table: Effects on Hormonal Levels

StudyConditionTreatmentOutcome
Study 1HypertensionThis compoundSignificant reduction in angiotensin II levels
Study 2Diabetic NephropathyThis compoundReduced albuminuria and improved renal function
Study 3Adrenal HyperactivityThis compoundAltered cortisol levels with decreased renin activity

Mechanism of Action

The mechanism of action of CGP-62198A involves its interaction with specific molecular targets and pathways. It is believed to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclic glycine-proline: A small neuroactive peptide with similar bioactive properties.

    Other piperidine derivatives: Compounds with similar structural features and biological activities.

Uniqueness

CGP-62198A stands out due to its specific molecular structure and the unique combination of functional groups, which confer distinct biological activities.

Biological Activity

CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.

This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.

Key Mechanisms:

  • Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.
  • Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.

Study Findings:

  • Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.
  • Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .
  • Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .

Table 1: Summary of Pharmacological Effects

Dose (mg)Plasma Renin Activity InhibitionPlasma Active Renin ChangeBlood Pressure Change
50SignificantNo ChangeNo Change
100SignificantNo ChangeNo Change
200SignificantNo ChangeNo Change

Case Study 1: Hypertension Management

In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.

Case Study 2: Cardiovascular Safety

Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.

Research Findings

Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:

  • Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .
  • Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .
  • Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Initial Half-life7.6 minutes
Terminal Half-life63 minutes
Oral Bioavailability<1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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